2'-Chloro-4',5'-difluoroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2'-Chloro-4',5'-difluoroacetophenone can be achieved through various methods, demonstrating the compound's accessibility for research and industrial applications. For instance, a non-ozone-depleting substance (ODS) based preparation of a similar compound, 2-chloro-2,2-difluoroacetophenone, was accomplished using 2,2,2-trifluoroacetophenone as the starting material, yielding a good difluorocarbene reagent for further chemical reactions (Zhang, Zheng, & Hu, 2006).
Molecular Structure Analysis
The molecular structure of 2'-Chloro-4',5'-difluoroacetophenone and its derivatives has been extensively studied, including investigations into their electronic and spectroscopic properties. For example, the molecular structure, spectroscopic analysis (FTIR, FT-Raman, 13C and 1H NMR, UV), polarizability, and first-order hyperpolarizability, as well as HOMO-LUMO analysis of a related compound, 2,4-difluoroacetophenone, were examined, providing valuable insights into the electronic structure and reactivity of these compounds (Jeyavijayan, 2015).
Chemical Reactions and Properties
2'-Chloro-4',5'-difluoroacetophenone participates in a variety of chemical reactions, underscoring its versatility in organic synthesis. A notable reaction is its use as a difluorocarbene source, facilitating the synthesis of aryl difluoromethyl ethers through reactions with phenol derivatives. This method provides an environmentally friendly alternative to traditional difluoromethylating approaches, showcasing the compound's utility in sustainable chemistry practices (Zhang, Zheng, & Hu, 2006).
Physical Properties Analysis
The physical properties of 2'-Chloro-4',5'-difluoroacetophenone, including its boiling point, melting point, and solubility in various solvents, are critical for its application in chemical syntheses. Although specific studies on these properties were not directly found in the provided references, they are typically determined through standard experimental procedures in chemistry, facilitating the compound's use in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of 2'-Chloro-4',5'-difluoroacetophenone, such as its reactivity with nucleophiles, electrophiles, and its behavior under different chemical conditions, are fundamental to its applications in organic synthesis. The compound's ability to act as a difluorocarbene source is a key aspect of its chemical properties, enabling the formation of various difluoromethylated products with potential applications in medicinal chemistry and materials science (Zhang, Zheng, & Hu, 2006).
Scientific Research Applications
Application 1: Synthesis of Fluconazole
- Summary of Application : 2’-Chloro-4’,5’-difluoroacetophenone is used in the synthesis of fluconazole, a first-generation bis-triazole antifungal medicine commonly used to treat invasive fungal infections, including candidiasis .
- Methods of Application : A continuous, two-reactor, three-step synthesis of fluconazole from 2’-Chloro-4’,5’-difluoroacetophenone was achieved with no intermediate purification. The synthesis has been successfully demonstrated on a Vapourtec commercial flow chemistry system .
- Results or Outcomes : The development of a flow chemistry approach to the anti-fungal fluconazole is described. This process is guided by Wu’s strategy, where one of the 1,2,4-triazole groups is introduced by opening of an epoxide with 1,2,4-triazole .
Application 2: Difluoromethylation of Phenol Derivatives
- Summary of Application : 2’-Chloro-4’,5’-difluoroacetophenone acts as a good difluorocarbene reagent, which readily reacts with a variety of structurally diverse phenol derivatives in the presence of potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers .
- Methods of Application : A novel and non-ODS-based (ODS = ozone-depleting substance) preparation of 2’-Chloro-4’,5’-difluoroacetophenone was achieved in high yield by using 2,2,2-trifluoroacetophenone as the starting material .
- Results or Outcomes : This new and easy-to-handle synthetic methodology offers an environmentally friendly alternative to other Freon- or Halon-based difluoromethylating approaches .
Application 3: Synthesis of Difluorinated Chalcones
- Summary of Application : 2’,4’-Difluoroacetophenone, a derivative of 2’-Chloro-4’,5’-difluoroacetophenone, is used as a starting reagent in the synthesis of difluorinated chalcones .
- Results or Outcomes : The synthesis of difluorinated chalcones was successfully achieved .
Application 4: Preparation of 2,5-Difluorostyrene
- Summary of Application : 2’,5’-Difluoroacetophenone, a derivative of 2’-Chloro-4’,5’-difluoroacetophenone, has been used in the preparation of 2,5-difluorostyrene .
- Results or Outcomes : The preparation of 2,5-difluorostyrene was successfully achieved .
Application 5: Synthesis of Allyl Alcohol
- Summary of Application : 2-Chloro-2’,4’-difluoroacetophenone, a derivative of 2’-Chloro-4’,5’-difluoroacetophenone, was used in the synthesis of allyl alcohol .
- Results or Outcomes : The synthesis of allyl alcohol was successfully achieved .
Application 6: Difluoromethylation of Phenol Derivatives
- Summary of Application : 2’-Chloro-4’,5’-difluoroacetophenone acts as a good difluorocarbene reagent, which readily reacts with a variety of structurally diverse phenol derivatives in the presence of potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers .
- Methods of Application : A novel and non-ODS-based (ODS = ozone-depleting substance) preparation of 2’-Chloro-4’,5’-difluoroacetophenone was achieved in high yield by using 2,2,2-trifluoroacetophenone as the starting material .
- Results or Outcomes : This new and easy-to-handle synthetic methodology offers an environmentally friendly alternative to other Freon- or Halon-based difluoromethylating approaches .
Safety And Hazards
properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNODNMUCMFITCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371399 | |
Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4',5'-difluoroacetophenone | |
CAS RN |
121872-94-4 | |
Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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